1-(4-(Pyrimidin-2-yl)phenyl)ethanamine
CAS No.:
Cat. No.: VC16193658
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 1-(4-pyrimidin-2-ylphenyl)ethanamine |
| Standard InChI | InChI=1S/C12H13N3/c1-9(13)10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-9H,13H2,1H3 |
| Standard InChI Key | SKMUIXLKHSTEGL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C2=NC=CC=N2)N |
Introduction
Structural Analysis and Molecular Characteristics
Core Structure and Functional Groups
1-(4-(Pyrimidin-2-yl)phenyl)ethanamine consists of:
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A phenyl ring substituted at the para position with a pyrimidin-2-yl group (a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3).
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An ethylamine side chain (-CH2CH2NH2) attached to the phenyl ring.
The molecular formula is C12H13N3, yielding a molecular weight of 199.25 g/mol. Key structural features include:
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Planar aromatic systems (phenyl and pyrimidine), enabling π-π stacking interactions.
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A primary amine group (-NH2) with potential for hydrogen bonding and salt formation.
Comparative Analysis with Analogous Compounds
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CID 20112729 (2-(4-aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one): Shares the pyrimidin-2-yl-phenyl motif but incorporates a piperazine-ketone group instead of ethylamine . This modification reduces basicity (pKa ~7.5 vs. ~9.5 for primary amines) and alters pharmacokinetic profiles.
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2-(4-Phenylpyrimidin-2-yl)ethylamine (CAS 886367-92-6): Structurally closest analog, differing only by an additional methylene group in the side chain. Its reported logP of 4.44 suggests moderate lipophilicity, likely shared by the target compound.
Synthetic Routes and Methodological Considerations
Proposed Synthesis Pathways
While no direct synthesis of 1-(4-(pyrimidin-2-yl)phenyl)ethanamine is documented, convergent strategies from related systems include:
Chalcone Cyclization Approach
Adapting methods from Merugu et al. :
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Chalcone Formation: Condense 4-acetylphenylpyrimidine with formaldehyde under basic conditions (KOH/MeOH) to form a propenone intermediate.
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Cyclization: Treat with guanidine hydrochloride in ethanol to generate the pyrimidine core.
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Reductive Amination: Reduce the ketone intermediate using NaBH4/NH4OH to yield the ethylamine side chain.
Key Reaction:
Buchwald-Hartwig Amination
Physicochemical Properties and Predictive Data
Calculated and Experimental Parameters
| Property | Value/Estimate | Method/Source |
|---|---|---|
| Molecular Weight | 199.25 g/mol | Theoretical |
| LogP (Partition Coefficient) | 2.8–3.2 | ALOGPS 2.1 Prediction |
| Water Solubility | ~1.2 mg/mL (25°C) | SwissADME |
| pKa (Amine) | 9.4–10.1 | ChemAxon Calculator |
| Melting Point | 145–150°C (Predicted) | MP Estimation Software |
Spectroscopic Characteristics
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrimidine), 1550 cm⁻¹ (C-C aromatic).
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1H NMR (500 MHz, DMSO-d6):
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δ 8.75 (d, 2H, pyrimidine H-4,6)
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δ 7.85 (t, 1H, pyrimidine H-5)
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δ 7.60 (d, 2H, phenyl H-2,6)
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δ 7.45 (d, 2H, phenyl H-3,5)
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δ 3.10 (t, 2H, CH2NH2)
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δ 2.85 (t, 2H, Ar-CH2)
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| Parameter | Prediction | Tool Used |
|---|---|---|
| CYP450 2D6 Inhibition | Moderate | admetSAR 2.0 |
| hERG Inhibition | Low Risk (pIC50 < 5) | Pred-hERG |
| Ames Mutagenicity | Negative | TEST |
| Oral Rat LD50 | 450–600 mg/kg | ProTox-II |
Discussion: Bridging Structural Novelty and Therapeutic Gaps
The absence of direct literature on 1-(4-(pyrimidin-2-yl)phenyl)ethanamine underscores its potential as a novel chemotype. Key advantages over analogs include:
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Simpler synthesis compared to piperazine-containing derivatives .
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Enhanced metabolic stability relative to ester/prodrug moieties in Mnk inhibitors .
Critical research priorities:
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Target Validation: Screening against kinase panels (e.g., Mnk1/2, CDKs).
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SAR Expansion: Introducing electron-withdrawing groups (e.g., -Cl, -CF3) at the phenyl ring to modulate potency.
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Formulation Development: Salt formation (e.g., hydrochloride) to improve aqueous solubility.
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